2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
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Overview
Description
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenol ring
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metals like palladium in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s potential role in sm cross-coupling reactions suggests it might influence carbon–carbon bond formation .
Result of Action
Its potential role in sm cross-coupling reactions suggests it might contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s noted that the compound should be stored in a light-protected, dry, and well-ventilated place . This suggests that light, humidity, and ventilation might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a phenol ring. One common method is the halogenation of a suitable phenol precursor. For example, starting with 2-chloro-4-fluorophenol, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove halogen groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-(trifluoromethyl)phenol
- 4-Chloro-2-(trifluoromethyl)phenol
Uniqueness
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXDJVADBEUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557465 |
Source
|
Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116640-09-6 |
Source
|
Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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